N-butyl-4-(inden-1-ylidenemethyl)aniline
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Overview
Description
N-butyl-4-(inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C20H21N. It is known for its unique structure, which includes an indene moiety linked to an aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(inden-1-ylidenemethyl)aniline typically involves the condensation of N-butylaniline with indene-1-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated aniline derivatives .
Scientific Research Applications
N-butyl-4-(inden-1-ylidenemethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which N-butyl-4-(inden-1-ylidenemethyl)aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to participate in specific binding interactions and chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-butyl-4-nitroaniline: Known for its applications in nonlinear optical materials.
N,N-dibutyl-4-(inden-1-ylidenemethyl)aniline: A derivative with similar structural features but different functional groups.
1-Boc-4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
N-butyl-4-(inden-1-ylidenemethyl)aniline stands out due to its unique combination of an indene moiety and aniline derivative. This structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C20H21N |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-butyl-4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3 |
InChI Key |
NHLXLHWBVMHQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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